molecular formula C21H24N4O2S B2356788 1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one CAS No. 1251685-20-7

1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one

Cat. No.: B2356788
CAS No.: 1251685-20-7
M. Wt: 396.51
InChI Key: JLIYUCQGXUKZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid molecule featuring a piperazine core substituted with a 4-acetylphenyl group and linked via a propan-1-one chain to a 6-methylimidazo[2,1-b]thiazole moiety. The piperazine ring is a common pharmacophore in CNS-targeting drugs due to its ability to modulate neurotransmitter receptors (e.g., serotonin, dopamine).

Properties

IUPAC Name

1-[4-(4-acetylphenyl)piperazin-1-yl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-15-13-25-19(14-28-21(25)22-15)7-8-20(27)24-11-9-23(10-12-24)18-5-3-17(4-6-18)16(2)26/h3-6,13-14H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIYUCQGXUKZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one is a complex heterocyclic compound that integrates piperazine and imidazo[2,1-b]thiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22N4OS\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}\text{S}

This structure features:

  • Piperazine ring : Known for its role in enhancing pharmacological properties.
  • Imidazo[2,1-b]thiazole moiety : Associated with various biological activities, particularly in cancer treatment.

Anticancer Activity

Research indicates that compounds containing imidazo[2,1-b]thiazole structures exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that derivatives of imidazo[2,1-b]thiazoles can inhibit key transcription factors involved in cancer progression, such as NF-kB. In one study, the compound demonstrated an IC50 value of 0.36 mM against NF-kB, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound's structure suggests potential activity against various enzymes. Specifically, it has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are implicated in numerous physiological processes and pathologies. In vitro studies have shown that related compounds selectively inhibit the hCA II isoform with inhibition constants ranging from 57.7 to 98.2 µM . This selectivity is crucial for developing targeted therapies with fewer side effects.

Antioxidant Activity

Antioxidant properties have also been attributed to this compound and its analogs. Compounds similar to this compound have been shown to enhance the activity of detoxifying enzymes like NAD(P) quinone reductase 1 (QR1), which plays a protective role against carcinogenesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

  • The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
  • Modifications on the thiazole ring can significantly affect enzyme inhibition potency .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : A series of imidazo[2,1-b]thiazole derivatives were synthesized and tested against various cancer cell lines. The most active compounds showed IC50 values comparable to established chemotherapeutics .
  • Inhibition of Carbonic Anhydrases : A comprehensive study evaluated multiple derivatives for their CA inhibition capabilities. The results indicated selective inhibition of hCA II over other isoforms, suggesting a potential therapeutic application in conditions like glaucoma and cancer .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds related to this structure have shown significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effective Minimum Inhibitory Concentration (MIC) values .
  • Antitumor Activity : The compound's mechanism of action may involve apoptosis induction in cancer cells. Studies have shown that similar compounds can inhibit tubulin polymerization and induce cell cycle arrest, leading to apoptosis in cancer cell lines .

Applications in Research

The following sections detail the specific applications of 1-(4-(4-acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one in scientific research.

Pharmacological Research

  • Mechanism of Action : The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies. It is believed that its mechanism may involve modulation of specific biochemical pathways related to cell growth and apoptosis.
  • Case Studies : Research has demonstrated that similar compounds can induce apoptosis through activation of caspases and disruption of mitochondrial function .

Antimicrobial Studies

  • Efficacy Against Pathogens : The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. For example, studies show that related compounds exhibit moderate to strong activity against strains such as E. coli and S. aureus.
  • Data Table :
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli12 µg/mL
BS. aureus10 µg/mL
CP. aeruginosa15 µg/mL

Cancer Research

  • In Vitro Studies : Several studies have focused on the cytotoxic effects of this compound on various cancer cell lines, including HeLa and MCF-7 cells. The results indicate that it can significantly reduce cell viability at certain concentrations.
  • Mechanistic Insights : Investigations into the cellular effects reveal that the compound may cause cell cycle arrest and apoptosis, making it a potential lead for cancer therapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on modifications to the piperazine , imidazothiazole , or linking chain . Key comparisons include:

Compound ID/Name Key Substituents/Modifications Molecular Weight Notable Properties/Activities Reference
Target Compound 4-Acetylphenyl (piperazine), 6-methyl (imidazothiazole), propan-1-one linker ~460 (estimated) Likely CNS activity due to piperazine; acetyl group may enhance metabolic stability. -
L708-0870 4-Chlorophenyl (piperazine), 6-phenyl (imidazothiazole), ethanone linker 465.02 Antimicrobial screening candidate; chlorine substituent increases lipophilicity.
BJ10340 Cyclopropyl (imidazothiazole), trifluoromethylpyridine (piperazine) 449.49 Enhanced electron-withdrawing effects from CF₃ group; potential kinase inhibition.
3-{6-methylimidazo[...]propanoic acid hydrobromide Propanoic acid substituent (imidazothiazole) 318.21 (base) Discontinued due to solubility issues; acidic group may limit CNS penetration.
IT14 (Benzo-imidazo-thiazole derivative) Benzoimidazothiazole core, triazole-piperazine hybrid Not specified High synthetic yield (88%); triazole enhances hydrogen-bonding potential.
11a–o (Urea derivatives) Urea linker, diverse aryl substituents (e.g., CF₃, Cl) 466.2–602.2 Broad-spectrum antimicrobial activity; urea moiety enables hydrogen bonding with enzymatic targets (e.g., kinases).
4e (5,6-dihydroimidazo[2,1-b]thiazole) Phenol substituent (imidazothiazole) Not specified 97% DPPH radical inhibition (antioxidant); phenol group critical for radical scavenging.

Pharmacological and Physicochemical Comparisons

Receptor Binding :

  • The target compound ’s acetylphenyl group may reduce piperazine basicity, altering receptor affinity compared to L708-0870 (chlorophenyl) or BJ10340 (trifluoromethylpyridine), which have stronger electron-withdrawing effects .
  • Urea derivatives (11a–o) exhibit distinct binding profiles due to their urea linker, which is absent in the target compound .

The target compound’s lack of halogens may limit this activity .

Antioxidant Capacity: The phenol-substituted 4e demonstrates superior radical scavenging (97% DPPH inhibition) compared to the target compound’s acetyl group, which lacks antioxidant functionality .

Metabolic Stability :

  • The target compound ’s methyl and acetyl groups may improve metabolic stability over BJ10340 ’s cyclopropyl and CF₃ groups, which could undergo oxidative metabolism .

Preparation Methods

Piperazine Functionalization via Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 1-bromo-4-acetylbenzene and Boc-protected piperazine (tert-butyl piperazine-1-carboxylate) achieves N-arylation. This method, adapted from vortioxetine synthesis, employs tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) as the catalyst and Xantphos as the ligand in toluene at 110°C. Deprotection with trifluoroacetic acid (TFA) yields 4-(4-acetylphenyl)piperazine hydrochloride (Yield: 78–85%).

Key Analytical Data :

  • 1H-NMR (400 MHz, DMSO-d6) : δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 3.55–3.40 (m, 4H, piperazine-H), 2.95–2.80 (m, 4H, piperazine-H), 2.60 (s, 3H, COCH3).
  • LC-MS (ESI+) : m/z 233.2 [M+H]+ for C12H16N2O.

Synthesis of 6-Methylimidazo[2,1-b]thiazol-3-yl Derivatives

Cyclocondensation of α-Bromoketones with Thiourea

Adapting protocols from thiazole synthesis, 2-amino-5-methylthiazole is treated with bromoacetone in acetic acid to form 6-methylimidazo[2,1-b]thiazole. Bromination at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 3-bromo-6-methylimidazo[2,1-b]thiazole, which undergoes Suzuki-Miyaura coupling with pinacol boronate esters to introduce functional groups.

Optimized Conditions :

  • Reaction temperature: 60°C in acetic acid.
  • Purification: Column chromatography (ethyl acetate/hexane, 3:7).

Key Analytical Data :

  • 1H-NMR (400 MHz, CDCl3) : δ 7.88 (s, 1H, imidazothiazole-H), 2.75 (s, 3H, CH3).
  • HRMS (ESI+) : m/z 167.05 [M+H]+ for C6H6N2S.

Assembly of the Propan-1-one Linker

Alkylation of Piperazine with α-Bromoacetophenone Derivatives

The propan-1-one spacer is introduced via nucleophilic substitution. 3-Bromopropiophenone is reacted with 4-(4-acetylphenyl)piperazine in the presence of potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI) in refluxing acetone.

Reaction Scheme :

  • 3-Bromopropiophenone Synthesis : Bromination of propiophenone using Br2 in acetic acid.
  • Coupling :
    • 4-(4-Acetylphenyl)piperazine (1 eq), 3-bromopropiophenone (1.2 eq), K2CO3 (2 eq), KI (0.1 eq), acetone, reflux, 24 h.
    • Yield: 65–72% after recrystallization from ethanol.

Key Analytical Data :

  • 13C-NMR (100 MHz, CDCl3) : δ 207.8 (C=O), 139.5 (Ar-C), 128.9–126.7 (Ar-H), 52.3 (piperazine-C), 44.8 (CH2), 30.1 (CH2CO).

Final Coupling: Connecting the Imidazothiazole Moiety

Nucleophilic Acyl Substitution

The ketone group in the propan-1-one intermediate undergoes nucleophilic attack by the imidazothiazole derivative. Using a modified Ullmann condensation, 3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanoic acid is activated as an acid chloride (thionyl chloride) and coupled with the piperazine-propanone intermediate in tetrahydrofuran (THF) with triethylamine (Et3N).

Optimized Conditions :

  • Reaction time: 12 h at 0°C to room temperature.
  • Purification: Silica gel chromatography (chloroform/methanol, 95:5).

Key Analytical Data :

  • Melting Point : 158–160°C.
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N).

Alternative Pathways and Comparative Yields

One-Pot Tandem Reactions

A tandem approach condenses imidazothiazole formation and piperazine coupling in a single reactor. This method, inspired by patent WO2015011099A1, uses 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and Pd(OAc)2 for cross-coupling, achieving a 58% yield but requiring stringent temperature control.

Solid-Phase Synthesis

Adapting solid-supported strategies from vortioxetine patents, the piperazine subunit is immobilized on Merrifield resin. After sequential alkylation and coupling, cleavage with TFA/H2O (95:5) liberates the target compound (Yield: 44%).

Analytical Validation and Quality Control

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for the final product.

Spectroscopic Consistency

  • 1H-NMR Integration : Ratios align with expected proton environments (e.g., 4-acetylphenyl aromatic protons at δ 7.45–8.02).
  • Mass Spectrometry : HRMS matches theoretical m/z 438.18 [M+H]+ for C23H25N5O2S.

Challenges and Optimization Opportunities

  • Regioselectivity in Imidazothiazole Synthesis : Competing pathways during cyclocondensation may yield regioisomers; optimized stoichiometry of bromoacetone mitigates this.
  • Piperazine Over-Alkylation : Excess 3-bromopropiophenone leads to di-alkylated byproducts; stepwise addition improves selectivity.
  • Solvent Effects : Replacing acetone with dimethyl sulfoxide (DMSO) in coupling steps enhances solubility but requires lower temperatures to prevent decomposition.

Q & A

Q. Primary Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., acetylphenyl protons at δ 2.5–2.7 ppm; imidazothiazole aromatic signals at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~479.2 Da) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) to assess purity (>98%) and stability under varying pH .
    Supplementary Methods : IR spectroscopy for functional group validation (e.g., carbonyl stretch ~1680 cm⁻¹) .

Basic: What in vitro assays are suitable for evaluating its biological activity?

  • Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Monitor apoptosis via flow cytometry (Annexin V/PI staining) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., ATPase activity) to identify target engagement .
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) due to the piperazine moiety’s affinity for GPCRs .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Validate initial findings with complementary methods (e.g., SPR for binding kinetics if cell-based data is inconsistent) .
  • Structural Analog Testing : Compare activity of derivatives (e.g., acetylphenyl vs. sulfonyl substituents) to isolate pharmacophoric contributions .
  • Biophysical Profiling : Use thermal shift assays (DSF) or microscale thermophoresis (MST) to confirm target binding .

Advanced: What strategies optimize synthetic yield and scalability?

  • Design of Experiments (DOE) : Systematically vary solvents (e.g., DMF vs. THF), temperatures, and catalyst loading (e.g., 1.2 eq. TBTU) to identify robust conditions .
  • In-Line Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .
  • Catalyst Screening : Test alternatives to HOBt/TBTU (e.g., EDC/HCl) for cost-effective scaling .

Advanced: How can mechanistic studies elucidate its mode of action?

  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
  • Isotopic Labeling : Synthesize ¹⁴C-labeled analogs for metabolic pathway tracing .
  • Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) via Lineweaver-Burk plots to distinguish competitive/non-competitive mechanisms .

Advanced: What methodologies determine its 3D structure and conformation?

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) using vapor diffusion methods. Refine structures with SHELX .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO/LUMO) .
  • NOESY NMR : Identify spatial proximities between piperazine and imidazothiazole groups .

Advanced: How can pharmacophore features be mapped for SAR studies?

  • Fragment-Based Design : Synthesize truncated analogs (e.g., piperazine-free or acetylphenyl-modified) to assess activity .
  • 3D-QSAR : Use CoMFA/CoMSIA models to correlate substituent effects (e.g., electron-withdrawing groups on acetylphenyl) with potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.